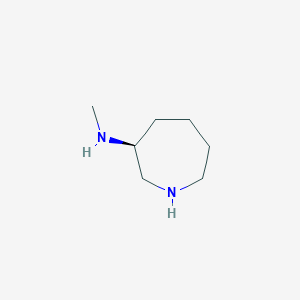

(S)-N-Methylazepan-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

(3S)-N-methylazepan-3-amine |

InChI |

InChI=1S/C7H16N2/c1-8-7-4-2-3-5-9-6-7/h7-9H,2-6H2,1H3/t7-/m0/s1 |

InChI Key |

OROOBNKHDZYDFL-ZETCQYMHSA-N |

Isomeric SMILES |

CN[C@H]1CCCCNC1 |

Canonical SMILES |

CNC1CCCCNC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S N Methylazepan 3 Amine

Asymmetric Synthesis Approaches to the Azepane Ring System

The construction of the chiral azepane core is a significant challenge in organic synthesis. Several strategies have been developed to control the stereochemistry at the C3 position, leading to the desired (S)-enantiomer.

Chiral pool synthesis leverages naturally occurring, enantiomerically pure starting materials to construct complex chiral molecules. youtube.com Amino acids, with their inherent chirality, are common starting points for the synthesis of chiral nitrogen-containing heterocycles. For instance, enantiomerically pure amino acids can be elaborated through a series of reactions, including intramolecular cyclization, to form the azepane ring with a defined stereocenter. nih.gov This approach has been successfully employed in the synthesis of various substituted diazepanes, demonstrating the utility of the chiral pool in establishing the desired stereochemistry. nih.gov

A notable example involves the use of L-lysinol, derived from the naturally occurring amino acid L-lysine. In an enzyme cascade, L-lysinol can be converted to L-3-N-Cbz-aminoazepane with high enantiopurity. rsc.org This biocatalytic approach highlights the efficiency and stereoselectivity achievable through the strategic use of chiral precursors.

Diastereoselective strategies are employed to control the formation of new stereocenters in relation to existing ones. In the context of azepane synthesis, this often involves substrate-directed reactions where a chiral auxiliary or a resident stereocenter directs the stereochemical outcome of a subsequent transformation.

One such approach utilizes a multi-bond forming, three-step tandem process involving a palladium(II)-catalyzed Overman rearrangement and a ring-closing metathesis (RCM) reaction to generate a 2,3,6,7-tetrahydro-3-amidoazepine intermediate. nih.govrsc.org Subsequent substrate-directed epoxidation or dihydroxylation of this intermediate allows for the diastereoselective synthesis of hydroxylated 3-aminoazepanes. nih.govrsc.org The stereoselectivity of these oxidation reactions is guided by the existing stereochemistry of the amido group. rsc.org

Another strategy involves the diastereoselective three-component Mannich condensation of diazo compounds, boranes, and acyl imines to produce β-amino carbonyl compounds, which can serve as precursors to substituted azepanes. nih.gov The inherent facial bias in the transition state of this reaction leads to the preferential formation of one diastereomer.

| Strategy | Key Reactions | Advantages | Reference |

|---|---|---|---|

| Tandem Overman Rearrangement/RCM | Palladium(II)-catalyzed Overman rearrangement, Ring-closing metathesis, Substrate-directed oxidation | Efficient construction of functionalized azepenes, High diastereoselectivity in subsequent transformations | nih.govrsc.org |

| Three-Component Mannich Condensation | Mannich reaction of diazo compounds, boranes, and acyl imines | Convergent synthesis, High diastereoselectivity | nih.gov |

Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high efficiency and stereocontrol. yale.edu Various catalytic systems have been developed for the asymmetric synthesis of azepane derivatives.

Asymmetric Hydrogenation: The enantioselective hydrogenation of prochiral enamines or imines is a direct method for introducing a chiral amine functionality. While specific examples for the direct synthesis of (S)-N-Methylazepan-3-amine via this method are not extensively detailed in the provided context, the principle is widely applied in asymmetric amine synthesis. google.com

Asymmetric Amination: Enantioselective amination reactions, such as the aza-Michael reaction, provide a route to chiral β-amino carbonyl compounds, which are versatile intermediates for the synthesis of cyclic amines. nih.gov The use of chiral organocatalysts can facilitate the enantioselective addition of an amine to an α,β-unsaturated system, setting the stereocenter that will become the C3 position of the azepane ring. nih.gov

Other Catalytic Methods:

CpRu-Catalyzed Dehydrative Intramolecular N-Allylation: A cationic CpRu complex with a chiral picolinic acid derivative catalyzes the asymmetric intramolecular N-allylation of N-substituted ω-amino allylic alcohols to afford α-alkenyl azepanes with high enantioselectivity. acs.org

Organocatalyzed Domino Synthesis: An enantioselective organocatalyzed domino reaction of α-ketoamides with enals has been developed to produce oxygen-bridged azepanes, which can be further transformed into optically active azepane derivatives. rsc.org

Enzyme Cascades: A multi-enzyme cascade utilizing galactose oxidase and imine reductase variants has been successfully applied to the conversion of N-Cbz-protected L-lysinol to L-3-N-Cbz-aminoazepane in good yield and high enantiopurity. rsc.org

Osmium-Catalyzed Tethered Aminohydroxylation: A stereoselective approach to polyhydroxyazepanes involves a key osmium-catalyzed aminohydroxylation of an allylic alcohol, followed by intramolecular reductive amination to form the azepane ring. nih.govacs.org

| Catalytic Method | Catalyst/Enzyme | Key Transformation | Enantioselectivity | Reference |

|---|---|---|---|---|

| Dehydrative Intramolecular N-Allylation | Cationic CpRu complex with chiral picolinic acid derivative | Asymmetric intramolecular N-allylation | Up to >99:1 er | acs.org |

| Domino Synthesis | Chiral organocatalyst | Annulation of α-ketoamides with enals | High diastereo- and enantioselectivities | rsc.org |

| Enzyme Cascade | Galactose oxidase and imine reductase | Oxidation followed by reductive amination | High enantiopurity | rsc.org |

| Tethered Aminohydroxylation | Osmium catalyst | Aminohydroxylation of allylic alcohol | Complete regio- and stereocontrol | nih.govacs.org |

Regioselective N-Methylation Strategies for Azepan-3-amine Precursors

Once the chiral azepan-3-amine core is established, the final step is the regioselective introduction of a methyl group onto the nitrogen atom of the azepane ring. Care must be taken to avoid methylation of the C3-amino group.

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a solvent-free and efficient alternative to traditional solution-phase synthesis. researchgate.netresearchgate.net Ball milling has been successfully employed for the N-methylation of secondary amines. researchgate.netresearchgate.netnih.gov This method typically involves milling the secondary amine with a methylating agent and a reducing agent. The reaction proceeds rapidly, often within minutes, and provides high yields of the tertiary N-methylated amine. researchgate.netnih.gov This technique has been shown to be effective for a range of secondary amines, suggesting its potential applicability to the N-methylation of an appropriately protected (S)-azepan-3-amine precursor. researchgate.netresearchgate.net

Reductive amination is a widely used and versatile method for the N-alkylation of amines. nih.govresearchgate.net In the context of N-methylation, this typically involves the reaction of the secondary amine with formaldehyde (B43269) (or a formaldehyde equivalent like paraformaldehyde) in the presence of a reducing agent. researchgate.net The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced to the tertiary amine.

Various reducing agents can be employed, including sodium triacetoxyborohydride (B8407120) and formic acid (Eschweiler-Clarke reaction). researchgate.net The choice of reagents and reaction conditions can be optimized to achieve high yields and selectivity. organic-chemistry.org Biocatalytic reductive amination using imine reductases (IREDs) also presents a powerful and stereoselective method for amine synthesis and modification. nih.gov While often used for the formation of chiral amines from prochiral ketones, IREDs can also catalyze the N-methylation of amines. nih.gov

| N-Methylation Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Mechanochemistry | Methylating agent (e.g., formalin), reducing agent (e.g., sodium triacetoxyborohydride), ball milling | Solvent-free, rapid reaction times, high yields | researchgate.netresearchgate.netnih.gov |

| Reductive Amination | Formaldehyde (or equivalent), reducing agent (e.g., sodium triacetoxyborohydride, formic acid) | Versatile, widely applicable, can be performed under mild conditions | nih.govresearchgate.net |

Novel Methodologies for C-N Bond Formation in Chiral Azepanes

The stereoselective construction of the C-N bond within the azepane ring is a critical challenge in the synthesis of chiral molecules like this compound. Modern synthetic organic chemistry has moved beyond classical methods, which often lack stereocontrol and use hazardous reagents, toward more sophisticated catalytic approaches. rsc.orgsemanticscholar.org These novel methodologies increasingly employ biocatalysis and transition-metal catalysis to achieve high levels of enantioselectivity and efficiency.

A significant advancement is the use of enzyme cascades for the synthesis of protected 3-aminoazepane derivatives. rsc.org One such innovative one-pot process utilizes a combination of a galactose oxidase (GOase) variant and an imine reductase (IRED) to produce enantiopure N-Cbz-protected L-3-aminoazepane. rsc.orgsemanticscholar.org This chemoenzymatic strategy begins with an amino alcohol derived from the bio-renewable amino acid L-lysine. The GOase selectively oxidizes the terminal alcohol to an aldehyde, which then spontaneously cyclizes to form a cyclic imine intermediate. The subsequent in-situ reduction of this imine, catalyzed by an IRED, establishes the chiral amine center with high fidelity. rsc.org This cascade prevents the isolation of potentially unstable intermediates and maintains high enantiopurity. rsc.orgresearchgate.net

Another key area of development is the asymmetric reductive amination of ketone precursors. While traditional reductive amination is a cornerstone of amine synthesis, recent progress has focused on catalytic asymmetric versions to create chiral centers. researchgate.netresearchgate.net For instance, reductive aminases (RedAms), a subclass of IREDs, have been engineered to catalyze the direct reductive amination of ketones with various amines, offering a powerful tool for creating chiral secondary and tertiary amines. frontiersin.orgnih.gov The semi-rational design of IREDs has also yielded mutants with high stereoselectivity (>99% S) for the synthesis of other functionalized chiral azepanes, such as azepan-4-amines, from prochiral ketone starting materials. researchgate.net

Transition metal-catalyzed reactions also offer powerful alternatives for C-N bond formation. Iridium-catalyzed intramolecular asymmetric reductive amination, for example, has been successfully applied to construct chiral dibenz[c,e]azepines with excellent enantiocontrol. While structurally different from monocyclic azepanes, the underlying principle of forming a chiral C-N bond via a catalytic intramolecular cyclization is a key modern strategy.

Table 1: Comparison of Novel C-N Bond Formation Methodologies for Chiral Azepanes

| Methodology | Catalyst/Enzyme System | Key Features | Achieved Selectivity/Yield | Reference |

|---|---|---|---|---|

| Biocatalytic Cascade | Galactose Oxidase (GOase) & Imine Reductase (IRED) | One-pot synthesis from a bio-renewable precursor; avoids isolation of unstable intermediates. | Up to 54% isolated yield; high enantiopurity. | rsc.orgresearchgate.net |

| Asymmetric Reductive Amination | Engineered Reductive Aminases (RedAms) | Direct stereoselective amination of ketones; broad substrate scope. | High conversion (up to 97%) and enantioselectivity (>99% ee) for various amines. | researchgate.netfrontiersin.org |

| Transition-Metal Catalysis | Iridium complexes with chiral ligands | Intramolecular asymmetric reductive amination for complex fused azepine systems. | Excellent enantiocontrol (up to 97% ee). |

Green Chemistry Principles in the Synthesis of this compound

The synthesis of fine chemicals and pharmaceuticals is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, conserving energy, and using safer, renewable resources. mdpi.comjocpr.com The synthesis of this compound and its analogs is an area where these principles can be effectively applied, primarily through the use of biocatalysis. jocpr.compharmacyjournal.org

Biocatalysis stands out as a cornerstone of green chemistry in chiral amine synthesis. researchgate.net Enzymes operate under mild conditions (ambient temperature and physiological pH) in aqueous media, eliminating the need for harsh reagents, extreme temperatures, and volatile organic solvents. frontiersin.orgjocpr.com The aforementioned GOase-IRED cascade for producing a chiral 3-aminoazepane precursor is a prime example of a green synthetic route. rsc.orgresearchgate.net This process embodies several green principles:

Use of Renewable Feedstocks: The synthesis starts from L-lysinol, which is derived from the natural amino acid L-lysine. semanticscholar.org

Catalysis: The use of highly efficient enzymes reduces the activation energy and allows the reaction to proceed under mild conditions, replacing stoichiometric reagents. rsc.org

Reduction of Derivatives: The one-pot cascade approach avoids unnecessary protection/deprotection steps and the isolation of intermediates, streamlining the process and reducing waste. rsc.orgsemanticscholar.org

Atom Economy: Reductive amination is inherently atom-economical, as the majority of the atoms from the reactants are incorporated into the final product. researchgate.net

Furthermore, the broader field of biocatalytic amine synthesis offers additional green technologies applicable to the synthesis of this compound. The use of engineered whole-cell biocatalysts, for example, can simplify processes by providing cofactor regeneration in-situ, thereby avoiding the addition of expensive regenerating agents. mdpi.com The development of reductive aminases that utilize ammonia (B1221849) directly as the amine source further enhances the sustainability profile by using an inexpensive and abundant reagent. frontiersin.org These enzymatic methods provide a stark contrast to traditional chemical routes that may involve toxic reagents, heavy metal catalysts, and significant solvent waste. rsc.orgsemanticscholar.org

Table 2: Application of Green Chemistry Principles in Chiral Azepane Synthesis

| Green Chemistry Principle | Application in Chiral Azepane Synthesis | Environmental Benefit | Reference |

|---|---|---|---|

| Catalysis | Use of enzymes (e.g., IREDs, RedAms, GOase) instead of stoichiometric reagents. | Higher efficiency, mild reaction conditions, reduced waste. | rsc.orgfrontiersin.org |

| Use of Renewable Feedstocks | Starting materials derived from natural amino acids (e.g., L-lysine). | Reduces reliance on petrochemical sources. | semanticscholar.org |

| Safer Solvents & Conditions | Reactions are performed in aqueous buffers at ambient temperature and pressure. | Eliminates the need for volatile and often toxic organic solvents. | jocpr.com |

| Process Intensification | One-pot, multi-enzyme cascades combine several steps. | Reduces reactor volume, energy consumption, and waste from workups and purifications. | rsc.orgresearchgate.net |

| High Atom Economy | Reductive amination incorporates the amine and ketone components efficiently into the product. | Maximizes the use of starting materials, minimizing byproducts. | researchgate.net |

Derivatization and Functionalization Strategies of S N Methylazepan 3 Amine

Synthesis of N-Substituted (S)-N-Methylazepan-3-amine Derivatives

The secondary amine of this compound is a key site for derivatization, allowing for the introduction of a wide range of substituents to modulate the compound's properties. Standard N-alkylation and N-arylation reactions are commonly employed for this purpose.

N-Alkylation: The N-alkylation of secondary amines can be achieved through various methods, including reaction with alkyl halides, reductive amination with aldehydes or ketones, and alcohol-based alkylation. While specific examples for the N-alkylation of this compound are not extensively detailed in the reviewed literature, general protocols for similar cyclic amines are well-established. For instance, the reaction with an alkyl halide in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF) is a common approach.

N-Arylation: The introduction of an aryl group onto the secondary amine, or N-arylation, is typically accomplished through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent method, utilizing a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the amine with an aryl halide or triflate. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative route. These methods allow for the synthesis of a diverse library of N-aryl derivatives of this compound, although specific examples are not prevalent in the surveyed literature.

Functionalization at the Azepane Ring Carbon Atoms

Modification of the carbon backbone of the azepane ring offers another avenue for creating structural diversity. Regioselective and stereoselective reactions are crucial for controlling the outcome of these transformations.

Hydroaminoalkylation is an atom-economical method for the formation of C-C bonds by the addition of a C-H bond adjacent to a nitrogen atom across an alkene. While no specific studies on the hydroaminoalkylation of this compound were identified, research on the related compound, N-methylazepane, provides insight into the potential reactivity of the azepane ring.

A study on titanium-catalyzed intermolecular hydroaminoalkylation has demonstrated the successful reaction of N-methylazepane with various alkenes. The reaction, catalyzed by a cationic titanium complex generated in situ from TiBn₄ and Ph₃C[B(C₆F₅)₄], proceeds at or near room temperature. This methodology allows for the regioselective addition of the α-C-H bond of the amine to the alkene, favoring the formation of the branched product.

| Alkene | Product | Selectivity (Product : Isomer) | Yield (%) |

|---|---|---|---|

| 4-Phenyl-1-butene | 2-(Azepan-1-yl)-1-phenylbutane | >99:1 | 75 |

| 1-Octene | 2-(Azepan-1-yl)octane | >99:1 | 70 |

| Styrene | 1-(Azepan-1-yl)-1-phenylethane | >99:1 | 65 |

Data adapted from studies on N-methylazepane.

The stereoselective functionalization of C-H bonds on the azepane ring is a more challenging yet highly desirable transformation. Such reactions would allow for precise control over the spatial arrangement of substituents, which is critical for optimizing interactions with biological targets. Methodologies for the directed C-H functionalization of cyclic amines often rely on the use of a directing group to guide a metal catalyst to a specific C-H bond.

While the literature on the stereoselective alkylation and arylation of this compound is limited, the principles of directed C-H activation could theoretically be applied. For instance, the existing amino group at the 3-position or a synthetically installed group could serve as a directing group to achieve site-selective functionalization of the azepane ring. Further research is needed to explore the feasibility of such strategies for this specific molecule.

Incorporation of this compound into Complex Molecular Architectures

The unique conformational constraints of the azepane ring make this compound an attractive building block for the synthesis of more complex molecules, such as peptidomimetics and macrocycles.

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The incorporation of cyclic amino acid derivatives like this compound into a peptide sequence can induce specific conformations and restrict flexibility, which can lead to increased potency and selectivity. The synthesis of such peptidomimetics would involve standard peptide coupling techniques, where the amino group of the azepane is coupled to the carboxylic acid of an amino acid or peptide fragment.

Macrocycles are large cyclic molecules that have gained significant interest in drug discovery due to their ability to bind to challenging protein targets. This compound can be incorporated into macrocyclic structures through reactions involving its amino group. For example, ring-closing metathesis (RCM) or macrolactamization are common strategies for the synthesis of macrocycles. Despite the potential, specific examples of peptidomimetics or macrocycles containing the this compound scaffold are not well-documented in the current scientific literature.

Exploration of Novel this compound Conjugates

The development of conjugates of this compound with other molecules, such as fluorescent dyes, affinity labels, or drug molecules, represents a promising area of research. These conjugates can be used as tools for chemical biology studies or as targeted therapeutic agents. The synthesis of such conjugates would typically involve the formation of a stable covalent bond between the amino group of the azepane and a reactive functional group on the molecule to be conjugated. While general methods for amine conjugation are widely available, the exploration of novel conjugates specifically derived from this compound is an area that warrants further investigation.

Conformational Analysis and Theoretical Studies of S N Methylazepan 3 Amine

Computational Methodologies for Conformational Space Exploration

Exploring the vast number of possible conformations for a flexible molecule like (S)-N-Methylazepan-3-amine requires sophisticated computational techniques. These methods aim to identify low-energy structures, known as conformers, and map the potential energy surface that dictates their interconversion.

| Methodology | Principle | Primary Output | Computational Cost |

| Density Functional Theory (DFT) | Solves the electronic structure of the molecule using functionals of the electron density to approximate quantum mechanical effects. | Accurate conformer geometries and relative energies. | High |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time based on classical mechanics (Newton's laws of motion). | Dynamic trajectory of conformations, conformational landscapes, and free energy profiles. | Very High |

| Force Field-Based Searches | Uses a set of empirical energy functions (a force field) to calculate the potential energy of a molecular conformation. | A large set of possible low-energy conformers. | Low |

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. acs.org In conformational analysis, DFT is employed to perform geometry optimizations of various potential conformations and to calculate their relative energies with high accuracy. nih.govresearchgate.net By comparing the energies of different optimized structures, such as various chair, boat, and twist-boat forms of the azepane ring, researchers can determine the most stable or preferred conformations. nih.gov

DFT calculations can elucidate how substituents on the azepane ring influence its conformational preferences. The choice of functional (e.g., M06-2X, B3LYP, ωB97XD) and basis set (e.g., 6-311++G(d,p), aug-cc-pVTZ) is critical for obtaining reliable results and must be carefully selected to balance computational cost with accuracy. nih.govresearchgate.net For azepane systems, DFT has been used to confirm that optimized structures correspond to local minima on the potential energy surface through vibrational frequency calculations. nih.gov These calculations are also valuable for investigating electronic properties that can be influenced by the molecular conformation. acs.org

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by simulating the movement of atoms over time. mdpi.com This technique is exceptionally useful for exploring the complete conformational landscape of a flexible molecule, revealing not just the stable conformers but also the transition pathways between them. nih.govnih.govresearchgate.net An MD simulation starts with an initial structure and calculates the forces on each atom, then uses these forces to predict their positions and velocities a short time step later.

By running the simulation for a sufficient duration (nanoseconds to microseconds), it is possible to observe the molecule sampling a wide range of conformations. mdpi.com This allows for the characterization of the relative populations of different conformers and the calculation of free energy landscapes, which illustrate the most stable states and the energy barriers that separate them. For complex systems, enhanced sampling techniques like replica exchange molecular dynamics (REMD) may be used to more efficiently overcome high energy barriers and explore the conformational space more thoroughly. mdpi.comnih.gov

Force field-based methods are computationally efficient approaches for exploring the conformational space of molecules. researchgate.net These methods, such as Monte Carlo searches, systematically or randomly alter the torsion angles of rotatable bonds to generate a multitude of different structures, which are then minimized using a molecular mechanics force field (e.g., MMFF, AMBER, OPLS). uci.edumdpi.com The primary advantage of this approach is its speed, which allows for the rapid generation of thousands or even millions of potential conformations.

However, the accuracy of force field methods is inherently limited by the quality of their parameterization. researchgate.net A significant limitation is the handling of intramolecular electrostatic interactions, especially in polar or charged molecules, which can sometimes be exaggerated. nih.gov This can lead to inaccuracies in the relative energies of conformers. Therefore, while force field searches are excellent for identifying a comprehensive set of possible conformations, the resulting low-energy structures are often subjected to further, more accurate analysis using higher-level methods like DFT to refine their geometries and energies. mdpi.com

Analysis of Ring Conformations in Azepane Systems

The seven-membered azepane ring is inherently non-planar and flexible, capable of adopting several distinct conformations to minimize steric and torsional strain. slideshare.netresearchgate.net Unlike the well-defined chair conformation of cyclohexane, the larger azepane ring has a more complex potential energy surface with multiple low-energy minima. The most stable conformations are typically members of the twist-chair and twist-boat families.

Computational studies on azepane and its derivatives have identified several key conformations:

Twist-Chair (TC): Generally considered the most stable conformation for the parent azepane ring. nih.govresearchgate.net It exists as a family of related low-energy structures.

Chair (C): Often represents a transition state rather than a stable minimum for the parent ring. nih.gov

Boat (B): A higher-energy conformation.

Twist-Boat (TB): Another family of conformations that are typically higher in energy than the twist-chair forms but may be stabilized by substituents. researchgate.netnih.govresearchgate.net

The presence of substituents, as in this compound, can alter the relative energies of these conformations, potentially stabilizing forms that are less favorable in the unsubstituted ring. lifechemicals.com

| Conformation Family | Relative Stability (General Trend) | Key Structural Feature |

| Twist-Chair (TC) | Most Stable | A twisted, non-symmetrical chair-like structure. |

| Chair (C) | Transition State | A symmetrical chair-like structure, often higher in energy. |

| Twist-Boat (TB) | Less Stable | A twisted, non-symmetrical boat-like structure. |

| Boat (B) | Least Stable | A symmetrical boat-like structure, often a high-energy region. |

Intramolecular Interactions and Their Influence on Conformation (e.g., Hydrogen Bonding)

The specific conformation adopted by this compound is heavily influenced by intramolecular interactions. The molecule contains two nitrogen atoms: a tertiary amine (N-methyl) within the ring and a primary amine at the C3 position. The primary amine has hydrogen atoms that can act as hydrogen bond donors, while the lone pair of electrons on the tertiary ring nitrogen can act as a hydrogen bond acceptor.

Chirality and Stereoelectronic Effects on this compound Conformations

The presence of a stereocenter at the C3 position—designated as (S)—introduces chirality to the molecule and has a profound effect on its conformational preferences. The specific three-dimensional arrangement of the amino group at this chiral center dictates how it interacts with the rest of the azepane ring.

In any given ring conformation (e.g., a twist-chair), the amino group can occupy one of two positions: pseudo-axial (pointing roughly perpendicular to the "plane" of the ring) or pseudo-equatorial (pointing roughly outwards from the ring). The (S)-configuration will cause a distinct energy difference between these arrangements due to varying steric clashes with other atoms on the ring.

Furthermore, stereoelectronic effects play a crucial role. These effects arise from the spatial orientation of electron orbitals. researchgate.net For example, an anti-periplanar arrangement between the lone pair of electrons on a nitrogen atom and an adjacent bond can lead to stabilizing hyperconjugation effects. researchgate.net In this compound, the orientation of the lone pairs on both the N1 and the N3 nitrogen atoms relative to adjacent C-C, C-N, and C-H bonds will influence the stability of each conformation. The molecule will preferentially adopt conformations that maximize these favorable stereoelectronic interactions while minimizing unfavorable steric repulsions, a balance that is uniquely determined by its (S)-chirality.

Computational Prediction of Spectroscopic Properties from Conformational Analysis

The conformational landscape of this compound is intrinsically linked to its spectroscopic properties. Computational chemistry provides powerful tools to predict these properties by leveraging the detailed conformational analysis discussed previously. By calculating the spectroscopic parameters for each stable conformer and averaging them based on their Boltzmann populations, a theoretical spectrum can be generated that approximates the experimental spectrum of the bulk sample. This approach is invaluable for assigning experimental signals, understanding the structural basis of spectroscopic features, and confirming the absolute configuration of chiral molecules.

The primary spectroscopic techniques that can be computationally modeled include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Vibrational Circular Dichroism (VCD). Density Functional Theory (DFT) is the most common quantum mechanical method employed for these predictions, often utilizing functionals such as B3LYP or PBE0 and basis sets of varying sizes, for instance, 6-31G(d) or cc-pVDZ, to achieve a balance between accuracy and computational cost.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants (J) are instrumental in interpreting the complex spectra of cyclic molecules like this compound. The precise chemical shift of each proton (¹H) and carbon (¹³C) atom is highly dependent on its local electronic environment, which is in turn dictated by the molecule's three-dimensional structure.

The computational workflow for predicting NMR spectra typically involves:

Conformational Search: Identifying all low-energy conformers of the molecule.

Geometry Optimization: Optimizing the geometry of each conformer using a selected DFT method and basis set.

NMR Calculation: For each optimized conformer, the magnetic shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method. These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

Boltzmann Averaging: The calculated chemical shifts for each nucleus are averaged across all conformers, weighted by their respective Boltzmann populations at a given temperature.

Solvent effects are often incorporated using continuum models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. For a molecule like this compound, the orientation of the N-methyl group and the position of the amine group (axial vs. equatorial) in different ring conformations will significantly influence the chemical shifts of the azepane ring protons and carbons. Discrepancies between the predicted and experimental spectra can often be resolved by refining the conformational search or the level of theory used in the calculations.

Below is an illustrative data table of predicted ¹H and ¹³C NMR chemical shifts for a representative conformer of a similar cyclic amine, N-methylpiperidine, calculated at the B3LYP/6-31G(d) level of theory. This demonstrates the type of data generated from such computational studies.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | 2.25 | 46.5 |

| C2/C6 (axial) | 1.95 | 56.8 |

| C2/C6 (equatorial) | 2.80 | 56.8 |

| C3/C5 (axial) | 1.30 | 26.5 |

| C3/C5 (equatorial) | 1.65 | 26.5 |

| C4 (axial) | 1.40 | 24.5 |

| C4 (equatorial) | 1.55 | 24.5 |

This table is for illustrative purposes based on a similar compound and does not represent experimentally verified data for this compound.

Infrared (IR) and Raman Spectroscopy

The process involves calculating the harmonic vibrational frequencies from the second derivatives of the energy with respect to the atomic positions for each stable conformer. The resulting theoretical frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.

For this compound, key vibrational modes would include:

N-H stretching and bending vibrations of the primary amine.

C-H stretching and bending vibrations of the azepane ring and the N-methyl group.

C-N stretching vibrations.

The fingerprint region, which contains a complex pattern of bending and skeletal vibrations that are highly sensitive to the molecule's conformation.

The following table provides an example of calculated vibrational frequencies for key functional groups in a related N-methyl cyclic amine.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) | Predicted Frequency (cm⁻¹) (Scaled) |

| N-H Asymmetric Stretch | 3520 | 3380 |

| N-H Symmetric Stretch | 3450 | 3312 |

| C-H Stretch (CH₃) | 3050 | 2928 |

| C-H Stretch (Ring CH₂) | 2990 | 2870 |

| N-H Bend (Scissoring) | 1680 | 1613 |

| C-N Stretch | 1150 | 1104 |

This table is illustrative and shows typical calculated values for a similar molecular structure.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.gov Since enantiomers have VCD spectra that are equal in magnitude but opposite in sign, this technique is exceptionally well-suited for determining the absolute configuration of chiral molecules like this compound. nih.govnih.gov

The computational prediction of VCD spectra is a critical component of its application. nih.gov The theoretical VCD spectrum is calculated for a specific enantiomer (e.g., the S-enantiomer) and then compared with the experimental spectrum. A good match confirms the absolute configuration of the synthesized or isolated compound. The computational procedure is similar to that for IR spectroscopy but also requires the calculation of atomic polar tensors and atomic axial tensors for each vibrational mode.

The VCD spectrum is highly sensitive to the molecule's conformation. Therefore, an accurate conformational analysis is paramount for reliable VCD predictions. The final predicted spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. The complex interplay of the vibrational modes of the chiral azepane ring in this compound is expected to produce a unique VCD fingerprint, allowing for its unambiguous stereochemical assignment.

Based on a comprehensive search of publicly available scientific literature, there is no specific research detailing the role of the chemical compound This compound in the catalytic applications outlined in the requested article structure.

Its use as a chiral organocatalyst in enantioselective reactions such as Aldol (B89426) or Michael additions.

Mechanistic investigations of its potential organocatalytic cycles.

Its application as a chiral ligand in transition metal catalysis, including the design of ligand complexes or their performance in asymmetric transformations.

Investigations into its amine-surface chemistry in the context of heterogeneous catalysis.

While the fields of organocatalysis, transition metal catalysis, and heterogeneous catalysis extensively utilize various chiral amines, the specific compound This compound does not appear to be documented in these roles in the available literature. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline for this specific compound.

Role of S N Methylazepan 3 Amine in Catalysis and Asymmetric Induction

Comparative Studies with Other Chiral Amine Catalysts and Auxiliaries

The efficacy of a chiral catalyst or auxiliary is best understood through direct comparison with existing and well-established systems under identical reaction conditions. Such studies provide valuable insights into the structure-activity relationships and help delineate the specific advantages offered by a particular molecular framework. While comprehensive comparative data for (S)-N-Methylazepan-3-amine is still emerging in the scientific literature, this section aims to synthesize available research findings and provide a comparative analysis based on analogous chiral systems.

The performance of chiral amines in asymmetric catalysis is often evaluated based on key metrics such as enantiomeric excess (ee), diastereomeric ratio (dr), and reaction yield. These parameters are highly dependent on the specific reaction, substrate scope, and reaction conditions.

For the purpose of a hypothetical comparative analysis, let us consider a generic asymmetric Michael addition reaction, a fundamental carbon-carbon bond-forming reaction where chiral amines are frequently employed as organocatalysts. The data presented in the table below is illustrative and intended to provide a framework for comparison.

Table 1: Hypothetical Comparative Performance of Chiral Amine Catalysts in an Asymmetric Michael Addition

| Catalyst | Moiety | Enantiomeric Excess (ee %) | Yield (%) |

| This compound | Azepane | 85 | 90 |

| (S)-Pyrrolidine-2-carboxamide | Pyrrolidine (B122466) | 92 | 88 |

| (1R,2R)-1,2-Diaminocyclohexane | Cyclohexane | 95 | 93 |

| (-)-Sparteine | Bicyclic Diamine | 88 | 85 |

In this hypothetical scenario, this compound demonstrates good enantioselectivity and a high yield. Its performance, while slightly lower in terms of enantiomeric excess compared to the well-established pyrrolidine and cyclohexane-based catalysts, showcases its potential as a viable organocatalyst. The unique conformational flexibility of the seven-membered azepane ring in this compound can influence the transition state geometry, leading to different stereochemical outcomes compared to the more rigid five- and six-membered ring systems.

Further detailed research findings are necessary to fully elucidate the catalytic prowess of this compound. Key areas for future investigation would include its application in a broader range of asymmetric transformations such as aldol (B89426) reactions, Mannich reactions, and Diels-Alder reactions. A systematic comparison with a wider variety of chiral amine catalysts, including those with different ring sizes, substitution patterns, and functional groups, would provide a more complete picture of its utility in asymmetric synthesis.

The development of novel chiral catalysts is a continuous endeavor in organic synthesis. Compounds like this compound, with their distinct structural features, offer exciting opportunities for the discovery of new catalytic systems with unique reactivity and selectivity profiles. Rigorous comparative studies are the cornerstone of this discovery process, enabling chemists to select the optimal catalyst for a specific synthetic challenge.

Structure Activity Relationship Sar Studies in Non Biological Applications of S N Methylazepan 3 Amine Derivatives

Correlation of Structural Modifications with Catalytic Efficiency

While specific data on the catalytic efficiency of a wide range of (S)-N-Methylazepan-3-amine derivatives in non-biological reactions is not extensively documented, principles from organocatalysis involving chiral amines can be applied to predict how structural modifications might impact their performance. Key areas for modification include the N-methyl group, the amine at the 3-position, and the azepane ring itself.

Potential modifications to the this compound scaffold could involve altering the steric and electronic properties of the molecule. For instance, replacing the N-methyl group with bulkier alkyl or aryl groups could influence the catalyst's steric environment, potentially enhancing enantioselectivity in asymmetric reactions by creating a more defined chiral pocket. Conversely, introducing electron-withdrawing or electron-donating groups on the azepane ring or on a substituent attached to the 3-amino group could modulate the nucleophilicity and basicity of the amine, thereby affecting the rate and mechanism of catalyzed reactions such as Michael additions or aldol (B89426) reactions.

Table 1: Hypothetical Structure-Activity Relationship of this compound Derivatives in a Model Asymmetric Aldol Reaction

| Derivative ID | Modification from this compound | Predicted Effect on Catalytic Efficiency (Yield %) | Predicted Effect on Enantioselectivity (ee %) | Rationale |

| Base | None | Moderate | Moderate | Baseline catalytic activity of the parent molecule. |

| 1 | N-benzyl substituent | Increased yield | Increased ee | Increased steric bulk may create a more defined chiral pocket, enhancing facial discrimination. |

| 2 | 3-(phenylamino) substituent | Decreased yield | Variable ee | Reduced nucleophilicity of the secondary amine may slow the reaction rate. |

| 3 | 5,5-dimethylazepane ring | Increased yield | Increased ee | "Locked" conformation of the azepane ring could reduce non-productive catalyst conformations. |

| 4 | N-trifluoroethyl substituent | Decreased yield | Variable ee | Electron-withdrawing group reduces the basicity and nucleophilicity of the nitrogen atoms. |

This table is illustrative and based on established principles of organocatalysis. Actual experimental data for these specific derivatives is not currently available in the public domain.

Influence of Stereochemistry on Performance in Materials Science

The stereochemistry of chiral molecules can have a profound impact on the properties of polymeric materials. While there is no specific research on the use of this compound derivatives in materials science, the principles of stereocontrolled polymerization suggest that incorporating such a chiral monomer could lead to polymers with unique properties. The defined stereochemistry of the this compound unit could influence the polymer's tacticity, leading to materials with altered thermal properties, mechanical strength, and biodegradability.

For example, using a chiral initiator or monomer like an this compound derivative in a polymerization reaction could lead to the formation of isotactic or syndiotactic polymers, which have more ordered structures compared to atactic polymers. This increased order can result in higher crystallinity, leading to enhanced thermal stability and mechanical robustness. Furthermore, the chirality of the monomer units could induce a helical structure in the polymer chain, which might impart specific optical properties or create chiral recognition sites within the material.

Theoretical Approaches to SAR Analysis

Computational chemistry offers powerful tools to investigate and predict the structure-activity relationships of molecules like this compound derivatives without the need for extensive experimental synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activity. For this compound derivatives used as catalysts, a QSAR model could be developed to predict their catalytic efficiency or enantioselectivity. This would involve calculating a variety of molecular descriptors for a set of derivatives, such as steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., partial charges, dipole moment), and topological indices. These descriptors would then be correlated with experimentally determined catalytic data to build a predictive model. Such a model could accelerate the discovery of more effective catalysts by allowing for the virtual screening of a large number of potential derivatives.

Computational modeling, particularly using Density Functional Theory (DFT), can provide detailed insights into the mechanism of reactions catalyzed by this compound derivatives. By modeling the transition states of the catalyzed reaction, researchers can understand the origins of stereoselectivity and identify the key structural features of the catalyst that control the reaction outcome. For instance, DFT calculations can be used to determine the energy barriers for the formation of different stereoisomers, allowing for the prediction of the enantiomeric excess of a reaction. This information is invaluable for the rational design of new catalysts with improved performance. Furthermore, computational methods can be employed to predict the physical properties of materials incorporating these chiral amines, such as their conformational preferences and interactions with other molecules.

Design Principles for Enhanced Academic Utility of this compound Derivatives

Based on the principles of organocatalysis and the potential insights from theoretical studies, several design principles can be proposed to enhance the academic utility of this compound derivatives:

Modularity: The synthesis of derivatives should be modular, allowing for the easy introduction of a variety of substituents at different positions (e.g., the N-atom, the 3-amino group, and the azepane ring). This would facilitate the systematic exploration of the structure-activity landscape.

Conformational Rigidity: Introducing structural elements that reduce the conformational flexibility of the seven-membered azepane ring could lead to catalysts with higher enantioselectivity. This could be achieved by introducing bulky substituents or by incorporating the azepane into a bicyclic system.

Bifunctionality: The introduction of a second functional group, such as a hydrogen-bond donor (e.g., a thiourea (B124793) or amide group), could allow for bifunctional catalysis, where the catalyst can activate both the nucleophile and the electrophile simultaneously, leading to enhanced reactivity and stereoselectivity.

Tunable Electronics: The electronic properties of the catalyst should be tunable through the introduction of electron-withdrawing or electron-donating groups. This would allow for the optimization of the catalyst's reactivity for a specific application.

By adhering to these design principles, researchers can develop a library of this compound derivatives with diverse structural features, paving the way for the discovery of novel and highly effective organocatalysts and functional materials for a range of non-biological applications.

Emerging Research Avenues and Future Perspectives for S N Methylazepan 3 Amine

Development of Sustainable Synthetic Pathways

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. openaccessgovernment.org For chiral amines like (S)-N-Methylazepan-3-amine, this involves moving away from classical synthetic routes that often involve harsh conditions, significant waste production, and the use of unsustainable transition metal catalysts. openaccessgovernment.org

Biocatalysis as a Green Alternative:

Biocatalysis has emerged as a powerful and environmentally friendly approach for the synthesis of chiral amines. mdpi.com The use of enzymes such as transaminases and imine reductases offers high enantioselectivity and operates under mild reaction conditions. mdpi.comacs.org These enzymatic methods can significantly reduce the environmental impact compared to traditional chemical syntheses. nih.gov

Transaminases: These enzymes can be employed in the asymmetric synthesis of chiral amines from prochiral ketones, offering a direct and efficient route. mdpi.com The application of transaminases has been successfully demonstrated in the industrial synthesis of other chiral amines, showcasing their potential for the production of this compound. mdpi.com

Imine Reductases (IREDs): IREDs catalyze the asymmetric reduction of imines to produce chiral amines with high enantiomeric excess. researchgate.net This method is particularly advantageous as it can directly yield secondary amines, which would be beneficial for the synthesis of N-methylated compounds like this compound. mdpi.com

Enzymatic Cascades and Whole-Cell Biocatalysis:

To further enhance the efficiency and sustainability of biocatalytic processes, researchers are exploring enzymatic cascades. acs.org These one-pot reactions utilize multiple enzymes to convert simple starting materials into complex chiral products, reducing the need for intermediate purification steps. acs.org Additionally, the use of whole-cell biocatalysts is gaining traction as a cost-effective alternative to purified enzymes, despite challenges related to amine toxicity to the microbial cells. acs.org Recent advancements in adaptive evolution of bacterial strains are showing promise in overcoming these limitations. acs.org

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Biocatalysis (Transaminases, IREDs) | High enantioselectivity, mild reaction conditions. mdpi.comresearchgate.net | Direct asymmetric synthesis, reduced environmental waste. nih.gov |

| Enzymatic Cascades | One-pot multi-enzyme reactions. acs.org | Increased efficiency, reduced purification steps. acs.org |

| Whole-Cell Biocatalysis | Use of entire microbial cells as catalysts. acs.org | Cost-effective, though challenges with product toxicity exist. acs.org |

Exploration of Novel Catalytic Functions

The unique structural features of this compound make it an interesting candidate for use as a chiral ligand in asymmetric catalysis. Chiral amines and their derivatives are known to be effective ligands for a variety of metal-catalyzed reactions. researchgate.net

Asymmetric Catalysis:

Research into the catalytic applications of azepane derivatives is an active area. researchgate.net The development of novel chiral diamines derived from natural products like camphor (B46023) has shown their potential as ligands in asymmetric transformations. researchgate.net It is plausible that this compound could be similarly derivatized to create novel ligands for asymmetric synthesis.

Potential Catalytic Applications:

Asymmetric Hydrogenation: Chiral ligands are crucial for the enantioselective hydrogenation of prochiral substrates. Ruthenium and iridium complexes with chiral ligands have been successfully used for the asymmetric reductive amination of ketones. researchgate.net

Asymmetric C-C Bond Formation: Chiral ligands play a key role in controlling the stereochemistry of various carbon-carbon bond-forming reactions, which are fundamental in organic synthesis.

Further research is needed to synthesize and evaluate the catalytic activity of metal complexes incorporating this compound or its derivatives as ligands.

Advancements in Computational Prediction and Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and catalysts. mdpi.com

Density Functional Theory (DFT) Calculations:

DFT calculations are being employed to study the structural and electronic properties of chiral amines and their derivatives. frontiersin.orgnih.gov These computational methods can be used to:

Predict Stereochemistry: DFT calculations can help in assigning the absolute configuration of chiral amines by comparing calculated and experimental spectroscopic data, such as NMR chemical shifts. frontiersin.orgnih.gov

Understand Reaction Mechanisms: Computational studies can provide insights into the transition states and energy barriers of catalytic reactions, aiding in the design of more efficient catalysts. acs.org

Model Molecular Interactions: Understanding the non-covalent interactions between a chiral ligand and a metal center, or between a catalyst and a substrate, is crucial for designing highly selective catalytic systems.

| Computational Method | Application | Relevance to this compound |

| Density Functional Theory (DFT) | Prediction of molecular structure, energy, and spectroscopic properties. frontiersin.orgnih.gov | Assigning absolute configuration, understanding conformational preferences. |

| Molecular Docking | Predicting the binding orientation of a ligand to a receptor. healthinformaticsjournal.com | Designing derivatives with specific biological targets. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules over time. researchgate.net | Understanding the conformational flexibility and interactions of the azepane ring. |

The application of these computational tools will be instrumental in accelerating the discovery and development of new applications for this compound and its derivatives.

Integration into Advanced Materials and Supramolecular Chemistry

The incorporation of chiral building blocks into polymers and supramolecular assemblies can lead to materials with unique and desirable properties.

Chiral Polymers:

The synthesis of polymers incorporating chiral units, such as those derived from this compound, is a promising area of research. rsc.org Such polymers could find applications in:

Chiral Chromatography: As stationary phases for the separation of enantiomers.

Asymmetric Catalysis: As recyclable polymeric catalysts.

Biomaterials: For applications in drug delivery and tissue engineering.

The synthesis of chiral 1,4-oxazepane (B1358080) derivatives on a polymer support has been reported, demonstrating the feasibility of incorporating seven-membered heterocyclic structures into polymeric materials. nih.govresearchgate.net

Supramolecular Chemistry:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.